4-(1,3-Dioxan-2-YL)phenylmagnesium bromide
Overview
Description
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is a chemical compound with the molecular formula C10H11BrMgO2 . It is used in various chemical reactions and has been mentioned in the context of the preparation of enamides and trisubstituted allenes .
Synthesis Analysis
The synthesis of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide involves a Grignard addition-acylation method . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .Molecular Structure Analysis
The molecular structure of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is represented by the formula C10H11BrMgO2 . The molecular weight of the compound is 267.4 g/mol.Chemical Reactions Analysis
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is used in a Grignard addition-acylation method for the preparation of enamides . It is also used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .Scientific Research Applications
Synthesis of Enamides
The compound can be utilized in a Grignard addition-acylation method for the preparation of enamides. Enamides are valuable intermediates in organic synthesis and have applications in the synthesis of various pharmaceuticals and fine chemicals .
Preparation of Trisubstituted Allenes
It serves as a reagent to prepare trisubstituted allenes by reacting with propargylic ammonium salts. Allenes are important in the field of organic chemistry due to their unique geometry and reactivity, which enable the synthesis of complex molecular structures .
Antimalarial Drug Synthesis
One of the key synthetic steps for the synthesis of febrifugine-based antimalarial drugs involves the use of this compound. Febrifugine is a natural product known for its potent antimalarial properties .
Mechanism of Action
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of molecular targets, particularly carbonyl groups in organic compounds .
Mode of Action
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide, like other Grignard reagents, is a strong nucleophile and base . It can participate in nucleophilic addition reactions, particularly with carbonyl groups, resulting in the formation of new carbon-carbon bonds . This makes it a valuable tool in organic synthesis .
Biochemical Pathways
It has been used in the synthesis of various organic compounds, including enamides and trisubstituted allenes . These compounds can have various biological activities, depending on their structure and the context in which they are used.
Result of Action
The result of the action of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the compounds that are synthesized using this reagent.
Action Environment
The action of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide can be influenced by various environmental factors. As a Grignard reagent, it is sensitive to moisture and air, and it must be handled under an inert atmosphere . The reactivity and stability of this compound can also be affected by temperature and the presence of other chemicals .
properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAICYGHCHXXSDO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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